molecular formula C10H14N2O3 B11103416 4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester CAS No. 50296-55-4

4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No.: B11103416
CAS No.: 50296-55-4
M. Wt: 210.23 g/mol
InChI Key: NVDOQYLZBWQRSZ-VZUCSPMQSA-N
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Description

4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyimino group, a pyrrole ring, and an ethyl ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the pyrrole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of 4-(Nitro-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester.

    Reduction: Formation of 4-(Amino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester.

    Substitution: Formation of 4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide.

Scientific Research Applications

4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as oxidoreductases and transferases, affecting their activity.

    Pathways Involved: It may influence metabolic pathways involving nitrogen-containing compounds, such as the urea cycle and amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-(Amino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: Similar structure but with an amino group instead of a hydroxyimino group.

Uniqueness

4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to the presence of the hydroxyimino group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

50296-55-4

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 4-[(E)-hydroxyiminomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(13)9-6(2)8(5-11-14)7(3)12-9/h5,12,14H,4H2,1-3H3/b11-5+

InChI Key

NVDOQYLZBWQRSZ-VZUCSPMQSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C=N/O)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C=NO)C

Origin of Product

United States

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